- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

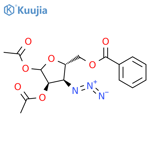

Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

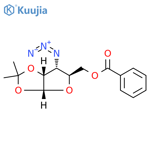

917239-19-1 structure

Nome del prodotto:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

Numero CAS:917239-19-1

MF:C18H17N5O7

MW:415.356883764267

CID:3032012

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯

- A855659

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-

- 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine

- Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester

-

- Inchi: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1

- Chiave InChI: GFWRIVCUHRADRJ-DTZQCDIJSA-N

- Sorrisi: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 30

- Conta legami ruotabili: 8

- Complessità: 788

- Superficie polare topologica: 126

- XLogP3: 1.5

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Copper sulfate Solvents: Acetone ; rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 40 °C

2.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

3.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

4.1 Reagents: Formic acid Solvents: Water ; 50 °C

4.2 Reagents: Pyridine Solvents: Pyridine ; rt

5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

5.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

5.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

3.1 Reagents: Formic acid Solvents: Water ; 50 °C

3.2 Reagents: Pyridine Solvents: Pyridine ; rt

4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

4.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

4.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Formic acid Solvents: Water ; 50 °C

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Pyridine Solvents: Pyridine ; rt

2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

2.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

2.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -10 °C

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 60 °C

2.1 Reagents: Formic acid Solvents: Water ; 50 °C

2.2 Reagents: Pyridine Solvents: Pyridine ; rt

3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; rt; 1 h, 50 - 60 °C; 60 °C → rt

3.2 Reagents: Trimethylsilyl triflate ; rt; 4 h, 65 - 70 °C; 70 °C → rt

3.3 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides, Nucleosides, 2005, 24(10-12), 1707-1727

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials

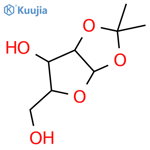

- α-D-Ribofuranose, 3-azido-3-deoxy-1,2-O-(1-methylethylidene)-, 5-benzoate

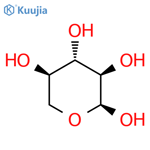

- Uracil

- 5-Benzoyl-1,2-isopropylidene-alpha-D-xylofuranose

- D(+)-Xylose

- 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose

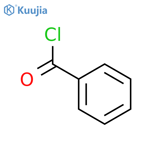

- Benzoyl chloride

- (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Letteratura correlata

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester) Prodotti correlati

- 1241320-81-9(1H-Imidazole-5-carboxaldehyde, 4-chloro-2-phenoxy-1-phenyl- )

- 2138348-56-6(ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate)

- 1049533-18-7(1-[(4-methylphenyl)methyl]-6-oxo-N-[(pyridin-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide)

- 1172709-18-0(1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one)

- 1803812-50-1(3-Cyano-5-mercapto-4-(trifluoromethoxy)phenylacetic acid)

- 1806440-94-7(1-(4-Bromo-2-(difluoromethyl)phenyl)-1-chloropropan-2-one)

- 1797158-71-4(1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea)

- 2679937-55-2(rac-(3aR,6aS)-2-acetyl-6a-fluoro-octahydrocyclopentacpyrrole-3a-carboxylic acid)

- 2394719-92-5(N'-(2-chloroacetyl)-1H-indazole-3-carbohydrazide hydrochloride)

- 2137696-44-5(rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)

Fornitori consigliati

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti